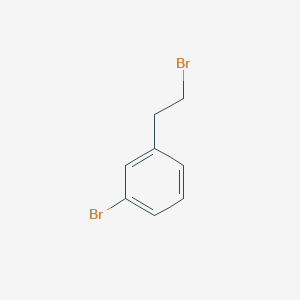

1-Bromo-3-(2-bromoethyl)benzene

描述

Significance of Aromatic Halides in Chemical Building Blocks

Aromatic halides are fundamental building blocks in synthetic chemistry due to their ability to participate in a wide range of reactions. enamine.net The halogen atom, being a good leaving group, can be readily displaced by nucleophiles or participate in various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.net This reactivity makes them indispensable for constructing the carbon skeleton of complex target molecules. enamine.net Aryl halides, a major class of aromatic halides, are particularly important in medicinal chemistry and are widely used in the synthesis of compound libraries for drug discovery. enamine.net

Overview of Brominated Benzene (B151609) Derivatives in Synthetic Chemistry

Among the various halogenated aromatics, brominated benzene derivatives hold a special place in synthetic chemistry. nih.gov The carbon-bromine bond is sufficiently reactive to undergo a multitude of transformations, yet the compounds are generally stable enough for handling and storage. nih.govsci-hub.se Bromination of benzene and its derivatives is a key electrophilic aromatic substitution reaction, providing access to a wide range of valuable intermediates. khanacademy.orgmsu.eduyoutube.com These brominated compounds serve as precursors for Grignard reagents and are extensively used in palladium-catalyzed cross-coupling reactions like the Suzuki and Heck reactions. wikipedia.orgresearchgate.net

Positioning of 1-Bromo-3-(2-bromoethyl)benzene within the Context of Aromatic Dibromides

This compound is a unique aromatic dibromide, featuring both an aryl bromide and an alkyl bromide functionality within the same molecule. This dual reactivity makes it a particularly interesting building block for the synthesis of complex structures. The aryl bromide can participate in typical reactions of aromatic halides, such as cross-coupling, while the bromoethyl group can undergo nucleophilic substitution or elimination reactions. bloomtechz.combiosynth.com This distinct reactivity profile allows for sequential and selective transformations at two different sites within the molecule, offering a strategic advantage in multistep syntheses.

Historical Context and Evolution of Research on Vicinal and Geminal Dibromides

The study of dibromides has a rich history in organic chemistry. Early research focused on the synthesis and reactivity of vicinal dibromides, which are formed by the addition of bromine to alkenes and serve as a key method for the detection of double bonds. ncert.nic.inyoutube.com Vicinal dibromides are compounds where two bromine atoms are attached to adjacent carbon atoms. wikipedia.org

In contrast, geminal dibromides have both bromine atoms attached to the same carbon atom. wikipedia.org Research into geminal dibromides has been driven by their utility in synthesis, for example, in the formation of alkynes. wikipedia.org The development of new brominating agents and reaction conditions has been a continuous area of research, aiming for higher selectivity and milder reaction protocols. thieme-connect.comorganic-chemistry.org The evolution of spectroscopic techniques, particularly NMR spectroscopy, has been crucial in distinguishing between vicinal and geminal isomers and understanding their coupling constants. wikipedia.org

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 40422-70-6 |

| Molecular Formula | C₈H₈Br₂ |

| Molecular Weight | 263.96 g/mol |

| SMILES | BrCCC1=CC(Br)=CC=C1 |

| Synonyms | 3-bromophenethyl bromide |

Table 1: Chemical and Physical Properties of this compound. chemical-suppliers.eu

Spectroscopic Data

In the ¹³C NMR spectrum, one would expect to see distinct signals for the two carbons of the ethyl group, as well as four signals for the aromatic carbons due to the meta-substitution pattern. Mass spectrometry would show a characteristic isotopic pattern for a molecule containing two bromine atoms.

Synthesis of this compound

The synthesis of this compound can be approached through several synthetic strategies, primarily involving the introduction of the bromoethyl group onto a brominated benzene ring or the bromination of a suitable precursor.

One potential route involves the Friedel-Crafts acylation of bromobenzene (B47551). transformationtutoring.com The reaction of bromobenzene with an appropriate acyl chloride, such as 3-bromopropionyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride, would likely yield a ketone intermediate. Subsequent reduction of the carbonyl group would provide the desired product. The directing effect of the bromine atom on the benzene ring (ortho, para-directing) would need to be considered, and separation of isomers might be necessary. pressbooks.publibretexts.org

Another plausible method starts with 3-bromophenylethanol. The alcohol can be converted to the corresponding bromide through reaction with a brominating agent like phosphorus tribromide or thionyl bromide. This approach offers a more direct route to the target molecule.

Reactions of this compound

The dual functionality of this compound allows for a variety of chemical transformations. The bromoethyl group is susceptible to nucleophilic substitution reactions. bloomtechz.combiosynth.com For example, reaction with a nucleophile like cyanide would yield the corresponding nitrile. bloomtechz.com Williamson ether synthesis could be employed by reacting it with an alkoxide to form an ether. bloomtechz.com

The aryl bromide moiety can participate in a range of cross-coupling reactions. For instance, a Suzuki coupling with an arylboronic acid in the presence of a palladium catalyst would lead to the formation of a biaryl compound. rsc.org Similarly, it could undergo Heck or Sonogashira couplings. The formation of a Grignard reagent from the aryl bromide is also a possibility, which could then be reacted with various electrophiles. wikipedia.org The selective reaction at either the alkyl or aryl bromide site can be achieved by carefully choosing the reaction conditions and reagents.

Structure

3D Structure

属性

IUPAC Name |

1-bromo-3-(2-bromoethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDWCLHJHUMKCQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50559356 | |

| Record name | 1-Bromo-3-(2-bromoethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50559356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40422-70-6 | |

| Record name | 1-Bromo-3-(2-bromoethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50559356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromophenethyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Reaction Mechanisms of 1 Bromo 3 2 Bromoethyl Benzene

Nucleophilic Substitution Reactions (Sɴ1/Sɴ2)

Nucleophilic substitution reactions are fundamental transformations for 1-Bromo-3-(2-bromoethyl)benzene, particularly at the primary alkyl halide of the 2-bromoethyl group. bloomtechz.com These reactions can proceed through either an Sɴ1 or Sɴ2 mechanism, depending on the specific reaction conditions. bloomtechz.combrainly.com

Mechanism of Sɴ2 for Primary Alkyl Halides

The 2-bromoethyl group of this compound features a primary alkyl halide. Primary alkyl halides are known to favor the Sɴ2 (Substitution Nucleophilic Bimolecular) reaction mechanism. pressbooks.pubquora.com This is largely due to the minimal steric hindrance around the electrophilic carbon atom, allowing for the backside attack of a nucleophile. quora.com

The Sɴ2 mechanism is a single, concerted step where the nucleophile attacks the carbon atom bearing the leaving group (in this case, bromine) from the side opposite to the carbon-bromine bond. pressbooks.pubmasterorganicchemistry.com As the new bond between the nucleophile and the carbon forms, the carbon-bromine bond simultaneously breaks. masterorganicchemistry.com This process proceeds through a high-energy transition state where the carbon atom is transiently bonded to both the incoming nucleophile and the departing leaving group. pressbooks.pub The reaction rate for an Sɴ2 reaction is dependent on the concentrations of both the substrate and the nucleophile, making it a second-order reaction. libretexts.orgyoutube.compressbooks.pub

A key characteristic of the Sɴ2 mechanism is the inversion of stereochemistry at the reaction center. masterorganicchemistry.com If the carbon atom being attacked is a chiral center, its configuration will be inverted, much like an umbrella flipping inside out in a strong wind. masterorganicchemistry.com

Influence of Bromine as a Leaving Group

In nucleophilic substitution reactions, the facility of the reaction is significantly influenced by the ability of the leaving group to depart. libretexts.orgpressbooks.pub A good leaving group is a species that can stabilize the negative charge it acquires upon departure. wikipedia.org Halogens are generally considered good leaving groups. wikipedia.org

The effectiveness of a leaving group is related to the pKa of its conjugate acid; a weaker conjugate base makes for a better leaving group. libretexts.org Bromide (Br⁻) is a relatively weak base, making it a good leaving group and facilitating nucleophilic substitution reactions at the 2-bromoethyl position. wikipedia.orglibretexts.org The bond length and covalent radius of the leaving group can also play a role in reactivity, with the larger radius of bromine potentially making the electrophilic carbon more accessible to the incoming nucleophile compared to smaller halogens. nih.gov

Role of the Benzene (B151609) Ring in Reaction Rate and Outcome

The benzene ring in this compound exerts a significant influence on the reactivity of the benzylic position, which is the carbon atom directly attached to the aromatic ring. While the primary alkyl bromide is not directly benzylic, the proximity of the benzene ring can still affect the reaction.

The benzene ring is capable of stabilizing adjacent carbocations, carbanions, and radicals through resonance. chemistry.coachlibretexts.org In the context of nucleophilic substitution, this stabilization is particularly relevant for Sɴ1 reactions, which proceed through a carbocation intermediate. chemistry.coachlibretexts.org Although the primary alkyl halide in this compound would typically disfavor an Sɴ1 pathway due to the instability of a primary carbocation, the presence of the nearby benzene ring can have a stabilizing effect on any potential carbocationic character in the transition state. quora.comstackexchange.com

For Sɴ2 reactions, the benzene ring can also stabilize the transition state, potentially accelerating the reaction rate compared to a simple alkyl halide. stackexchange.com However, the bulky nature of the benzene ring can also introduce steric hindrance, which could slow down an Sɴ2 reaction if the nucleophile is particularly large.

Regioselectivity and Stereoselectivity in Substitution Pathways

In a molecule like this compound with two potential reaction sites for nucleophilic substitution, regioselectivity becomes a crucial consideration. The primary alkyl bromide is significantly more reactive towards Sɴ2 reactions than the aryl bromide. bloomtechz.com Nucleophilic aromatic substitution on the benzene ring generally requires harsh conditions or the presence of strongly electron-withdrawing groups, which are absent in this molecule. stackexchange.com Therefore, under typical nucleophilic substitution conditions, the reaction will occur selectively at the 2-bromoethyl side chain.

Stereoselectivity refers to the preferential formation of one stereoisomer over another. khanacademy.org In the context of this compound, if the reaction were to proceed via a chiral starting material or generate a chiral center, the mechanism would dictate the stereochemical outcome. An Sɴ2 reaction proceeds with inversion of configuration, leading to a single, specific stereoisomer. masterorganicchemistry.comvaia.com In contrast, an Sɴ1 reaction, which involves a planar carbocation intermediate, would lead to a racemic or near-racemic mixture of enantiomers, as the nucleophile can attack from either face of the carbocation. pearson.comchegg.com

Cross-Coupling Reactions

Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon bonds. This compound can participate in these reactions, particularly at the aryl bromide position.

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, such as a boronic acid or boronic ester. wikipedia.orglibretexts.org This reaction is widely used for the synthesis of biaryls, styrenes, and polyolefins. wikipedia.org

In the case of this compound, the aryl bromide can readily participate in Suzuki-Miyaura coupling. The general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to form the new carbon-carbon bond and regenerate the catalyst. libretexts.org

The reaction conditions, including the choice of palladium catalyst, base, and solvent, are crucial for achieving high yields and can be tailored for specific substrates. nih.gov For instance, various palladium catalysts and ligands have been developed to improve the efficiency and scope of the Suzuki-Miyaura coupling. nih.govrsc.org

Below is a table summarizing a representative Suzuki-Miyaura coupling reaction involving an aryl bromide, illustrating the typical components and outcomes.

| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield |

|---|---|---|---|---|---|---|

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 3-(2-Bromoethyl)-1,1'-biphenyl | High |

Other Metal-Catalyzed Coupling Reactions (e.g., Grignard reactions)

Elimination Reactions

The 2-bromoethyl side chain of this compound is susceptible to elimination reactions, specifically dehydrobromination. When treated with a strong, non-nucleophilic base, such as potassium tert-butoxide, a molecule of hydrogen bromide (HBr) is removed to form an alkene. This reaction typically proceeds through an E2 (bimolecular elimination) mechanism. The expected product of this elimination is 1-bromo-3-vinylbenzene. scbt.combldpharm.comchemsrc.com This reaction provides a direct pathway to introduce a reactive vinyl group, which can be used in further synthetic transformations like polymerizations or Heck coupling reactions.

Oxidation Reactions

The alkyl side chain of an alkylbenzene can be oxidized under vigorous conditions, provided there is at least one hydrogen atom on the benzylic carbon (the carbon atom attached to the benzene ring). libretexts.orgmasterorganicchemistry.com Despite the presence of two bromine atoms, the ethyl group in this compound can be oxidized by strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. libretexts.org

This reaction typically cleaves the bond between the first and second carbon of the alkyl chain (the benzylic and homobenzylic carbons) and oxidizes the benzylic carbon to a carboxylic acid. masterorganicchemistry.com Therefore, the oxidation of this compound is expected to yield 3-bromobenzoic acid. The tert-butyl group, which lacks benzylic hydrogens, is resistant to this type of oxidation. libretexts.org

Reduction Reactions

The bromine atoms in this compound can be removed through reduction reactions. Due to the higher reactivity of the primary alkyl halide compared to the aryl halide, selective reduction is possible.

One common method for the dehalogenation of alkyl halides is using tributyltin hydride (Bu₃SnH) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). libretexts.org This reaction proceeds via a radical chain mechanism and would selectively replace the bromine on the ethyl chain with a hydrogen atom to yield 1-bromo-3-ethylbenzene. libretexts.orgnih.gov

Catalytic hydrogenation using hydrogen gas (H₂) and a palladium catalyst (Pd/C) can also be employed to remove bromine atoms, a process known as hydrogenolysis. This method can potentially reduce both the alkyl and aryl bromides, depending on the reaction conditions.

Mechanistic Studies and Computational Chemistry

While specific experimental mechanistic studies or computational analyses for this compound are not widely available in published literature, its reaction pathways can be understood through well-established chemical principles.

Grignard Formation: The mechanism is understood to involve single-electron transfers from the magnesium surface to the alkyl halide, creating a radical anion which then collapses to form a carbon-centered radical and a bromide anion before combining with MgBr. leah4sci.com

Elimination: The dehydrobromination with a strong base is expected to follow a concerted E2 mechanism, where the base removes a proton from the carbon adjacent to the benzylic carbon, and the bromide ion is expelled simultaneously to form the double bond.

Oxidation: The side-chain oxidation with KMnO₄ is mechanistically complex but is believed to initiate via the abstraction of a benzylic hydrogen to form a resonance-stabilized benzylic radical. libretexts.org This radical undergoes further oxidation to form the carboxylic acid.

Computational chemistry , using methods like Density Functional Theory (DFT), could provide significant insights into the reactivity of this molecule. Such studies can be used to:

Calculate the relative energies of the transition states for Grignard formation at the alkyl versus the aryl position, confirming the selectivity.

Model the reaction coordinates for elimination and substitution reactions to predict which pathway is favored under different conditions.

Determine bond dissociation energies (BDE) for the C-Br and C-H bonds to predict the initial sites of radical reactions in oxidation and reduction processes. researchgate.net

Investigate the electronic structure and reaction pathways for the oxidation of ethylbenzene (B125841) derivatives, similar to studies conducted on ethylbenzene itself. mdpi.com

These theoretical approaches can complement experimental findings and offer a deeper understanding of the molecule's chemical behavior. mdpi.comresearchgate.net

Molecular Targets and Pathways Involved in Chemical Transformations

The dual functionality of this compound, possessing both an aryl bromide and a primary alkyl bromide, allows it to participate in a variety of chemical transformations. The specific reaction pathway taken depends on the reagents and conditions employed.

The primary alkyl bromide on the ethyl group is susceptible to nucleophilic substitution reactions , typically following an S(_N)2 mechanism. This pathway is common for primary alkyl halides. bloomtechz.com In these reactions, a nucleophile attacks the electrophilic carbon atom bonded to the bromine, displacing the bromide ion. bloomtechz.com Common nucleophiles include hydroxides, alkoxides, cyanides, and amines, leading to the formation of alcohols, ethers, nitriles, and amines, respectively. For instance, reaction with amines can form secondary and tertiary amines, which are important structures in many biologically active compounds. bloomtechz.com

The bromoethyl group can also undergo elimination reactions (e.g., E2 mechanism) in the presence of a strong, non-nucleophilic base, which would lead to the formation of 3-bromostyrene.

The aryl bromide attached directly to the benzene ring is generally less reactive towards simple nucleophilic substitution but can participate in other significant transformations:

Electrophilic Aromatic Substitution (EAS): The substituents on the benzene ring—a bromine atom and a 2-bromoethyl group—are both deactivating and ortho-, para-directing. However, since they are in a meta-position to each other, their directing effects influence the remaining open positions on the ring (positions 2, 4, 5, and 6). Further substitution, such as nitration or halogenation, would likely result in a mixture of isomers, with the precise outcome depending on the steric hindrance and the combined electronic effects of the existing groups.

Organometallic Transformations: The aryl bromide can be converted into an organometallic reagent, such as a Grignard reagent (by reacting with magnesium) or an organolithium species. These intermediates are powerful nucleophiles used to form new carbon-carbon bonds.

Cross-Coupling Reactions: The C-Br bond on the aromatic ring is a suitable handle for palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Buchwald-Hartwig reactions, allowing for the formation of C-C, C-N, and C-O bonds.

While detailed pathway analysis for this compound is not extensively documented, the reactivity can be inferred from the behavior of related molecules like (2-bromoethyl)benzene (B7723623) and other disubstituted benzenes. bloomtechz.comsigmaaldrich.commsu.edu

Computational Models for Regioselectivity Prediction (e.g., DFT calculations)

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for predicting the regioselectivity of chemical reactions by calculating the energies of transition states and intermediates. For electrophilic aromatic substitution on this compound, DFT calculations could map the potential energy surface for an incoming electrophile at each of the available positions on the benzene ring.

Studies on similar molecules, such as the bromination of benzene, anisole, and nitrobenzene (B124822), have utilized DFT to investigate reaction mechanisms and regioselectivity. ugent.bersc.org These studies compute the reaction profiles for different pathways, revealing a kinetic preference for an addition-elimination mechanism. ugent.bersc.org For substituted benzenes, DFT can elucidate the directing effects of various functional groups. For example, in anisole, the ortho/para directing effect of the methoxy (B1213986) group was attributed to strong electron delocalization and attractive interactions. rsc.org In contrast, the meta-directing effect in nitrobenzene was linked to electrostatic repulsion in the transition state leading to ortho or para products. rsc.org

For this compound, a DFT study would involve:

Geometry Optimization: Calculating the lowest energy structure of the molecule.

Transition State Searching: Identifying the transition state structures for electrophilic attack at the ortho, meta, and para positions relative to the existing substituents.

Energy Calculation: Determining the activation energies for each pathway. The pathway with the lowest activation energy is the most kinetically favorable and predicts the major product.

While specific DFT studies on this compound are not readily found in the literature, the methodology is well-established for predicting the outcomes of such reactions. researchgate.netrsc.org

Fukui Indices and Molecular Electrostatic Potential Maps in Predicting Reactivity

Fukui functions and Molecular Electrostatic Potential (MEP) maps are conceptual DFT tools used to visualize and quantify the reactivity of different sites within a molecule.

Molecular Electrostatic Potential (MEP) Maps: An MEP map illustrates the electrostatic potential on the electron density surface of a molecule. It uses a color scale to show electron-rich regions (typically red or yellow), which are susceptible to electrophilic attack, and electron-poor regions (blue), which are prone to nucleophilic attack. For aromatic systems, the MEP can highlight the influence of substituents on the π-system of the benzene ring. walisongo.ac.idresearchgate.net In substituted halobenzenes, electron-withdrawing groups tend to decrease the negative potential of the ring, making it less reactive towards electrophiles. walisongo.ac.id For this compound, an MEP map would likely show a less electron-rich π-system compared to benzene, with the most negative potential localized at the positions ortho and para to the two deactivating groups, indicating the likely sites for electrophilic attack.

Fukui Indices: The Fukui function, , measures the change in electron density at a specific point when the total number of electrons in the system changes. mdpi.com It helps to identify the most reactive sites for nucleophilic attack (), electrophilic attack (), and radical attack (). A higher Fukui index value on a particular atom indicates a higher reactivity at that site. mdpi.com For electrophilic substitution on the aromatic ring of this compound, one would calculate the values for each carbon atom. The carbons with the highest values would be the predicted sites of reaction.

Although specific MEP and Fukui analyses for this compound are not published, these computational tools are standard for predicting the reactivity of substituted aromatic compounds. mdpi.comresearchgate.net

Kinetic Isotope Effects (KIE) for Mechanistic Confirmation

The Kinetic Isotope Effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining if a particular C-H bond (or other bond) is broken in the rate-determining step of a reaction. libretexts.org It is measured as the ratio of the reaction rate for a molecule with a lighter isotope (e.g., hydrogen, ) to the rate for the same molecule with a heavier isotope (e.g., deuterium, ).

Primary KIE: A significant KIE value (typically > 2) is observed when the bond to the isotopically substituted atom is broken during the rate-determining step. pharmacy180.com

Secondary KIE: Smaller KIEs ( ≈ 1) can occur when the substituted position is not directly involved in bond breaking but experiences a change in its bonding environment (e.g., hybridization) during the transition state. libretexts.orgwikipedia.org

In the context of this compound, KIE studies could be used to probe several potential reactions:

Electrophilic Aromatic Substitution: For many EAS reactions, the C-H bond cleavage is not the rate-determining step. The rate-limiting step is typically the initial attack of the electrophile to form the carbocation intermediate. In such cases, a KIE close to 1 would be expected. A large primary KIE would suggest that proton removal is rate-limiting.

Elimination Reactions: For an E2 elimination of HBr from the ethyl side chain, a primary KIE would be expected if the C-H bond at the adjacent carbon is broken in the concerted rate-determining step. pharmacy180.com

Bromination of the Side Chain: In free-radical bromination, hydrogen abstraction is often the rate-determining step, which would result in a large primary KIE. pharmacy180.com

While KIE studies on the bromination of other molecules like 1-pentene (B89616) have been used to confirm the formation of a bromonium ion in the rate-limiting step, specific KIE data for reactions involving this compound are not available in the surveyed literature. pharmacy180.comnih.govnih.gov

Solvent Effects on Reaction Mechanisms and Rates

The choice of solvent can profoundly impact the rate and mechanism of a chemical reaction. Solvents can influence reactivity by stabilizing or destabilizing reactants, transition states, and products.

For reactions involving this compound, solvent effects would be particularly important in:

Nucleophilic Substitution (S(_N)1 vs. S(_N)2): The substitution at the bromoethyl group can follow different mechanisms depending on the solvent.

S(_N)2 reactions , which involve a single, concerted step, are favored by polar aprotic solvents (e.g., acetone, DMF, DMSO). These solvents can solvate the cation but not the nucleophile, leaving the nucleophile "bare" and highly reactive.

S(_N)1 reactions , which proceed through a carbocation intermediate, are favored by polar protic solvents (e.g., water, ethanol). These solvents are effective at stabilizing both the leaving group (bromide ion) and the carbocation intermediate through hydrogen bonding and dipole-dipole interactions.

Cross-Coupling Reactions: The choice of solvent is critical in palladium-catalyzed reactions, affecting the solubility of reagents and the stability and activity of the catalytic species. Mixtures of solvents are often used to optimize these reactions. For example, a visible light-driven C-N cross-coupling reaction was found to be most effective in DMF, while no reaction occurred in THF. rsc.org

The table below summarizes the expected solvent effects on different reaction types relevant to this compound.

| Reaction Type | Favored by Polar Protic Solvents (e.g., Ethanol, Water) | Favored by Polar Aprotic Solvents (e.g., DMF, Acetone) | Rationale |

|---|---|---|---|

| SN1 Substitution (at ethyl group) | ✔ | Stabilizes the carbocation intermediate and the leaving group through hydrogen bonding. | |

| SN2 Substitution (at ethyl group) | ✔ | Solvates the counter-ion of the nucleophile, increasing the nucleophile's reactivity. | |

| E2 Elimination (at ethyl group) | ✔ | Favors a strong, less-solvated base for proton abstraction. |

Advanced Applications in Organic Synthesis

Role as a Versatile Building Block

A building block in organic synthesis is a molecule that can be readily incorporated into a larger, more complex structure. The distinct reactivity of the two bromine atoms in 1-Bromo-3-(2-bromoethyl)benzene allows for controlled, stepwise reactions, making it an ideal candidate for this role.

The primary alkyl bromide (–CH₂CH₂Br) is highly susceptible to nucleophilic substitution reactions, typically via an Sₙ2 mechanism. msu.eduwikipedia.org This allows for the straightforward introduction of a wide variety of functional groups by reacting it with different nucleophiles. In contrast, the aryl bromide (Ar-Br) is generally unreactive toward nucleophilic substitution under standard conditions but is an excellent substrate for transition-metal-catalyzed cross-coupling reactions. stackexchange.comwisc.edu This difference in reactivity is crucial for its application as a versatile building block.

| Functional Group | Reaction Type | Typical Reagents/Catalysts | Potential Product |

|---|---|---|---|

| Alkyl Bromide (-CH₂CH₂Br) | Nucleophilic Substitution (Sₙ2) | NaN₃, KCN, RONa, RSH, Amines | Azides, Nitriles, Ethers, Thioethers, Amines |

| Aryl Bromide (Ar-Br) | Suzuki Coupling | Ar'B(OH)₂, Pd catalyst (e.g., Pd(PPh₃)₄), Base | Biaryl compounds |

| Aryl Bromide (Ar-Br) | Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base | Aryl-alkyne compounds |

| Aryl Bromide (Ar-Br) | Heck Coupling | Alkene, Pd catalyst, Base | Substituted alkenes |

| Aryl Bromide (Ar-Br) | Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Arylamines |

The dual reactivity of this compound enables the synthesis of complex, polyfunctional molecules. A synthetic strategy could first involve a nucleophilic substitution at the ethyl bromide position. For instance, reaction with sodium azide (B81097) would yield 1-(2-azidoethyl)-3-bromobenzene. The azide can then be reduced to an amine, while the aryl bromide remains available for a subsequent cross-coupling reaction, such as a Suzuki or Sonogashira coupling, to form a new carbon-carbon bond. nih.govthieme.de This stepwise approach allows for the precise construction of intricate molecular architectures that are common in natural products and other advanced organic compounds.

Many biologically active molecules and pharmaceuticals contain the phenethylamine (B48288) scaffold. chemicalbook.commdpi.com this compound is a logical starting material for creating derivatives of this important structural motif. The bromoethyl group can be used to introduce the core phenethylamine structure by reacting with an appropriate amine, while the bromine on the aromatic ring serves as a handle for further functionalization. google.com This functionalization can be critical for tuning the pharmacological properties of a potential drug candidate, such as its binding affinity to a target receptor or its metabolic stability. For example, related compounds like (2-bromoethyl)benzene (B7723623) are utilized in the synthesis of β-peptidomimetics, which are molecules that mimic natural peptides and can have antimicrobial properties. chemicalbook.com

The development of new pesticides and herbicides often requires the synthesis of complex organic molecules with high efficacy and target specificity. Bromoalkylbenzene derivatives are known to be useful intermediates for medicines and agrochemicals. google.comlookchem.com The phenethyl group is found in some agrochemicals, such as the insecticide and acaricide phenthoate. nih.gov The strategic placement of the two bromine atoms in this compound allows for the assembly of novel agrochemical candidates. For example, the ethyl bromide could react with a thiol-containing heterocycle, and the aryl bromide could subsequently be used in a cross-coupling reaction to add another cyclic structure, potentially leading to a molecule with enhanced pesticidal activity.

Material Science Applications

The unique electronic and reactive properties of this compound also make it a candidate for applications in material science, from creating functional polymers to synthesizing materials for electronic devices.

Bromo-functionalized compounds are widely used in polymer chemistry. Alkyl bromides can act as initiators for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), which allows for the synthesis of polymers with well-defined molecular weights and architectures. fishersci.combiosynth.com

Furthermore, post-polymerization modification is a powerful method for creating functional materials. researchgate.netmdpi.com A polymer could be synthesized to contain pendant this compound units. The alkyl bromide could then be substituted with various nucleophiles to introduce a range of functionalities, while the aryl bromide could be used for cross-linking the polymer chains or for grafting other polymer chains onto the backbone. nih.govresearchgate.net This approach offers a modular way to design specialty polymers with tailored properties for specific applications.

Functional materials for optoelectronic and sensor applications often derive their properties from conjugated aromatic systems. bloomtechz.com Halogenated organic compounds are key building blocks in this field. For instance, bromo-functionalized conjugated polymers have been developed as anode interlayers in polymer solar cells (PSCs) to improve device performance. nih.gov The presence of bromine atoms can influence the electronic energy levels of the material and facilitate intermolecular interactions, such as halogen bonding, which can affect molecular packing and charge transport. rsc.org this compound could be used to synthesize monomers that are then polymerized to create materials for organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), or chemical sensors. The bromoethyl group offers a site for attaching the monomer to a polymer backbone or a surface, while the brominated phenyl ring contributes to the electronic properties of the final material.

Use as an Initiator in Controlled Radical Polymerization

This compound serves as a crucial initiator in controlled radical polymerization, a method that allows for the synthesis of polymers with well-defined structures and narrow molecular weight distributions. wikipedia.org In particular, it is utilized in Atom Transfer Radical Polymerization (ATRP), a type of reversible-deactivation radical polymerization. The process involves the reversible activation and deactivation of a dormant polymer chain by a transition-metal catalyst, which allows for the controlled addition of monomer units. cmu.edu

The effectiveness of this compound as an initiator stems from the presence of the bromoethyl group. The carbon-bromine bond can be homolytically cleaved by a catalyst, typically a copper complex, to generate a radical that initiates the polymerization of vinyl monomers like styrene (B11656). cmu.eduresearchgate.net This initiation step is fundamental to creating polymers with specific end-group functionalities, as the initiator fragment becomes incorporated into the final polymer chain. cmu.edu The use of initiators like this compound in ATRP is advantageous because it is tolerant of many functional groups within the monomers, enabling the creation of highly functionalized polymers. cmu.edu

Applications in Medicinal Chemistry

Precursor in Drug Development Targeting Specific Enzymes or Receptors

The structural framework of this compound makes it a valuable precursor in the synthesis of molecules designed to interact with specific biological targets such as enzymes and receptors. The dual bromine atoms provide reactive sites for introducing various functional groups through nucleophilic substitution or cross-coupling reactions. This versatility allows medicinal chemists to systematically modify the structure to optimize binding affinity and selectivity for a particular biological target. While direct examples of drugs derived from this specific compound are not detailed in the provided search results, its utility as a building block is evident from its chemical properties.

Reagent in Kinetic Studies of Enzymes

The reactivity of the bromoethyl group in this compound makes it a suitable reagent for kinetic studies of enzymes. The electrophilic nature of the carbon atom attached to the bromine allows it to react with nucleophilic residues, such as cysteine or histidine, often found in the active sites of enzymes. This covalent modification can lead to the inhibition of the enzyme, and by monitoring the rate of inactivation, researchers can gain insights into the enzyme's mechanism and the topology of its active site. A study on the gas-phase elimination kinetics of (2-bromoethyl)benzene provides insights into the reactivity of the bromoethyl group, which is relevant to its potential as a reagent in enzyme kinetic studies. jst.go.jp

Synthesis of Heterocyclic Compounds

Formation of Quinuclidines and Phosphabicyclo[2.2.2]octanes

This compound is a precursor for the synthesis of tribromides that are, in turn, used to create bicyclic structures like quinuclidines and phosphabicyclo[2.2.2]octanes. vanderbilt.edu These complex heterocyclic scaffolds are of interest in materials science and medicinal chemistry. The synthesis involves multi-step procedures where the bromoethyl groups are essential for the cyclization reactions that form the bicyclic ring system. For instance, a related tribromide, 1-bromo-3,3-bis(2-bromoethyl)octane, has been successfully used to synthesize 4-n-pentylquinuclidine. vanderbilt.edu The general strategy involves using these tribromides as precursors to construct the characteristic cage structure of heterabicyclo[2.2.2]octanes. vanderbilt.edu

Derivatization and Functionalization

The differential reactivity of the aryl and alkyl bromine atoms allows for selective chemical modifications, enabling the synthesis of a wide range of functionalized molecules. The ethyl bromide moiety is susceptible to nucleophilic substitution and elimination reactions, while the aryl bromide is a handle for organometallic cross-coupling reactions, metallation, and subsequent functionalization. This dual reactivity is key to its utility in multistep synthetic sequences.

The synthesis of lactones, which are cyclic esters, represents an important transformation in organic chemistry due to their prevalence in biologically active natural products. While direct synthesis from this compound is not prominently documented, a plausible and chemically sound pathway involves a two-step process: carboxylation followed by intramolecular cyclization.

First, the aryl bromide can be selectively converted into a carboxylic acid. This is typically achieved through the formation of a Grignard reagent by reacting this compound with magnesium metal, followed by quenching the organometallic intermediate with carbon dioxide. This process yields 3-(2-bromoethyl)benzoic acid.

The second step is an intramolecular cyclization, a type of Williamson ether synthesis, where the carboxylate anion acts as a nucleophile. Upon treatment with a suitable base, the carboxylate attacks the electrophilic carbon of the bromoethyl side chain, displacing the bromide ion and forming a new six-membered lactone ring, known as a dihydroisocoumarin. General methods for the cyclization of 2,4-dibromobutyric acid to α-bromo-γ-butyrolactone by treatment with a base like sodium carbonate have been established, illustrating the feasibility of such intramolecular ring-closures. google.com

Table 1: Representative Two-Step Lactone Synthesis This table illustrates a plausible reaction scheme based on established chemical principles for the conversion of this compound to a lactone derivative.

| Step | Reaction | Key Reagents | Intermediate/Product | Typical Yield |

|---|---|---|---|---|

| 1 | Grignard Formation & Carboxylation | 1. Mg, THF 2. CO2, then H3O+ | 3-(2-Bromoethyl)benzoic acid | 70-85% |

| 2 | Intramolecular Cyclization | Na2CO3, DMF | 3,4-Dihydro-1H-isochromen-1-one | 60-80% |

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. The Ugi three-component reaction (U-3CR) is a prominent example, typically involving an aldehyde (or ketone), an amine, and an isocyanide to produce an α-iminocarboxamide. researchgate.net

To utilize this compound in such a reaction, it must first be converted into one of the requisite components. A versatile strategy involves transforming the bromoethyl group into a primary amine. This can be accomplished via a Gabriel synthesis or by reaction with sodium azide followed by reduction. The resulting 2-(3-bromophenyl)ethan-1-amine can then serve as the amine component in a Ugi-type reaction.

In a representative one-pot, three-component coupling, the synthesized 2-(3-bromophenyl)ethan-1-amine could be reacted with an aldehyde (e.g., benzaldehyde) and an isocyanide (e.g., tert-butyl isocyanide). The reaction proceeds through the initial formation of an imine from the amine and aldehyde, which is then attacked by the isocyanide to form a nitrilium ion intermediate. Subsequent intramolecular rearrangement leads to the final α-iminocarboxamide product. wikipedia.orgorganic-chemistry.org This approach allows for the rapid assembly of complex molecular scaffolds containing the 3-bromophenyl moiety.

Table 2: Hypothetical Ugi Three-Component Reaction This table outlines a potential synthetic route using a derivative of this compound as a component in a Ugi-3CR.

| Component 1 (Amine) | Component 2 (Aldehyde) | Component 3 (Isocyanide) | Solvent | Product Class |

|---|---|---|---|---|

| 2-(3-Bromophenyl)ethan-1-amine | Benzaldehyde | tert-Butyl isocyanide | Methanol (B129727) | α-Iminocarboxamide |

Asymmetric esterification is a crucial method for the kinetic resolution of racemic alcohols or for creating stereogenic centers, leading to enantiomerically enriched products. To apply this to this compound, the compound must first be converted into a chiral secondary alcohol.

A viable synthetic route begins with the selective elimination of the bromoethyl group to form 1-bromo-3-vinylbenzene. This can be achieved by treatment with a strong, non-nucleophilic base like potassium tert-butoxide. The resulting vinyl group can then undergo an asymmetric dihydroxylation reaction (e.g., Sharpless asymmetric dihydroxylation) to produce a chiral diol, 1-(3-bromophenyl)ethane-1,2-diol, with high enantioselectivity.

The chiral secondary alcohol of this diol can then participate in an asymmetric esterification. This reaction often involves an enzyme (like a lipase) or a chiral acylating agent to selectively acylate one enantiomer of the racemic alcohol faster than the other, allowing for the separation of the esterified alcohol from the unreacted alcohol. This enzymatic or catalytic approach is a powerful tool for accessing optically pure compounds. mdpi.com

Table 3: Proposed Pathway for Asymmetric Esterification This table details a plausible multi-step sequence to generate and resolve a chiral alcohol derived from this compound.

| Step | Reaction Type | Key Reagents/Catalyst | Intermediate/Product | Objective |

|---|---|---|---|---|

| 1 | Elimination | Potassium tert-butoxide | 1-Bromo-3-vinylbenzene | Create alkene functionality |

| 2 | Asymmetric Dihydroxylation | AD-mix-β | (R)-1-(3-Bromophenyl)ethane-1,2-diol | Install chiral alcohol |

| 3 | Kinetic Resolution (Esterification) | Lipase, Acyl donor (e.g., vinyl acetate) | (R)-1-Acetoxy-1-(3-bromophenyl)ethan-2-ol | Achieve enantiomeric separation |

Analytical and Spectroscopic Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone technique for the structural determination of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR Spectral Analysis (Chemical Shifts, Coupling Constants)

The aromatic protons would likely appear as a complex multiplet in the downfield region, typically between δ 7.0 and 7.5 ppm. The substitution pattern on the benzene (B151609) ring would lead to characteristic splitting patterns due to spin-spin coupling between adjacent, non-equivalent protons.

The protons of the ethyl bridge would present as two triplets. The methylene (B1212753) group attached to the bromine atom (-CH₂Br) would be expected to resonate at a lower field (estimated around δ 3.5-3.7 ppm) due to the deshielding effect of the electronegative bromine atom. The other methylene group (-Ar-CH₂-) would likely appear at a slightly higher field (estimated around δ 3.0-3.2 ppm). The coupling between these two adjacent methylene groups would result in a triplet-of-triplets pattern, with a typical vicinal coupling constant (³J) in the range of 6-8 Hz.

Predicted ¹H NMR Data for 1-Bromo-3-(2-bromoethyl)benzene

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic-H | 7.0 - 7.5 | Multiplet | - |

| -CH₂Br | 3.5 - 3.7 | Triplet | ~6-8 |

| Ar-CH₂- | 3.0 - 3.2 | Triplet | ~6-8 |

Note: These are predicted values and may differ from experimental results.

¹³C NMR Spectral Analysis

Similarly, detailed experimental ¹³C NMR data for this compound is scarce. However, based on the structure, a predictable spectrum would emerge. The spectrum would contain signals for the six aromatic carbons and the two aliphatic carbons. The carbon atom attached to the aromatic bromine (C-Br) would appear in the region of δ 120-125 ppm. The other aromatic carbons would resonate in the typical range of δ 125-140 ppm. The aliphatic carbons would be found at a higher field, with the carbon of the -CH₂Br group expected around δ 30-35 ppm and the Ar-CH₂- carbon at a slightly lower chemical shift.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. For this compound (C₈H₈Br₂), the molecular ion peak ([M]⁺) would be expected to show a characteristic isotopic pattern due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the mass spectrum would exhibit a triplet of peaks for the molecular ion: [M]⁺, [M+2]⁺, and [M+4]⁺, with relative intensities of approximately 1:2:1.

The fragmentation of this compound under electron ionization would likely involve the loss of a bromine atom or the cleavage of the ethyl side chain. Common fragmentation pathways could include the loss of a bromine radical (•Br) to form a [M-Br]⁺ ion, or cleavage of the C-C bond of the ethyl group, leading to the formation of a bromobenzyl-type cation.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for separating components of a mixture and assessing the purity of a compound.

Gas Chromatography (GC) for Purity and Isomer Ratios

Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds like this compound. When coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), GC can effectively determine the purity of a sample. By analyzing the area of the peak corresponding to the target compound relative to the total area of all peaks, a quantitative measure of purity can be obtained. Furthermore, GC can be used to separate and quantify isomers, which is crucial as the synthesis of this compound may also yield other isomers such as 1-bromo-2-(2-bromoethyl)benzene (B87193) or 1-bromo-4-(2-bromoethyl)benzene. The retention time of each isomer would be unique under specific chromatographic conditions.

High-Performance Liquid Chromatography (HPLC) for Chiral Analysis and Purity

High-Performance Liquid Chromatography (HPLC) offers another robust method for purity assessment. For non-chiral analysis, reversed-phase HPLC with a suitable C18 or C8 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be a common approach. Detection is typically achieved using a UV detector, as the benzene ring possesses a strong chromophore.

While this compound itself is not chiral, if it were used in the synthesis of a chiral molecule, HPLC with a chiral stationary phase could be employed to separate and quantify the resulting enantiomers. The choice of the chiral column and mobile phase would be critical for achieving baseline separation of the enantiomers.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum provides definitive evidence for its key structural features: the substituted benzene ring, the aliphatic ethyl chain, and the carbon-bromine bonds. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are recorded as bands in the spectrum.

The primary functional groups within this compound and their expected IR absorption regions are:

Aromatic C-H Stretching: The bonds between the carbon atoms of the benzene ring and their attached hydrogen atoms typically show stretching vibrations at wavenumbers just above 3000 cm⁻¹.

Aliphatic C-H Stretching: The C-H bonds of the ethyl group (-CH₂CH₂Br) exhibit stretching vibrations in the region just below 3000 cm⁻¹.

Aromatic C=C Stretching: The carbon-carbon double bonds within the benzene ring give rise to a series of characteristic sharp peaks in the 1600–1450 cm⁻¹ region.

C-H Bending: The bending vibrations of the C-H bonds on the benzene ring can confirm the substitution pattern. For a 1,3-disubstituted (meta) ring, characteristic bands appear in the fingerprint region.

C-Br Stretching: The vibrations of the carbon-bromine bonds occur at lower frequencies, typically in the 700–500 cm⁻¹ range. The spectrum is expected to show absorptions for both the aryl C-Br and the alkyl C-Br bonds.

The table below summarizes the expected characteristic IR absorption bands for this compound based on its constituent functional groups.

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretching | 3100–3000 | Medium |

| Aliphatic C-H (CH₂) | Stretching | 2960–2850 | Medium |

| Aromatic C=C | Ring Stretching | 1600–1450 | Medium |

| Aromatic C-H | Out-of-Plane Bending | 900–675 | Strong |

| Alkyl C-Br | Stretching | 650–550 | Medium-Strong |

| Aryl C-Br | Stretching | 700–500 | Medium-Strong |

Advanced Purification Techniques for Research-Grade Compounds

Achieving high purity is critical for compounds like this compound intended for use in research, particularly in pharmaceutical synthesis or materials science where impurities can lead to undesirable side reactions or flawed results. A multi-step purification protocol is typically employed to isolate the compound from reaction byproducts and unreacted starting materials.

A common purification strategy for bromoalkylbenzenes involves a sequence of washing, drying, and a final purification step such as distillation or chromatography. prepchem.comchemicalbook.com

Aqueous Work-up: The crude reaction mixture is first washed with water to remove water-soluble impurities. This is followed by a wash with a dilute basic solution, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution, to neutralize any acidic byproducts. prepchem.comchemicalbook.com A final wash with brine (saturated NaCl solution) helps to break up emulsions and remove residual water.

Drying: The organic layer is then dried over an anhydrous inorganic salt, such as anhydrous magnesium sulfate (B86663) (MgSO₄) or calcium chloride (CaCl₂), to remove dissolved water. chemicalbook.com

Final Purification: For research-grade material, one or more advanced techniques are used:

Fractional Distillation under Reduced Pressure: This is a highly effective method for purifying liquids based on differences in boiling points. Performing the distillation under vacuum (reduced pressure) allows the compound to boil at a lower temperature, preventing thermal decomposition. chemicalbook.com

Column Chromatography: The compound can be purified by passing it through a column packed with a solid adsorbent like silica (B1680970) gel or alumina. researchgate.net A solvent system (eluent) is chosen that allows the desired compound to be separated from impurities based on differences in polarity. This technique is particularly useful for removing impurities with similar boiling points.

The table below outlines a typical advanced purification scheme for obtaining research-grade this compound.

| Purification Step | Reagent/Technique | Purpose |

| 1. Acid Wash (Optional) | Dilute or Concentrated H₂SO₄ | To remove specific organic impurities by sulfonation or extraction. prepchem.com |

| 2. Neutralization Wash | Saturated Sodium Bicarbonate (NaHCO₃) Solution | To remove residual acids. prepchem.com |

| 3. Water Wash | Deionized Water / Brine | To remove water-soluble impurities and residual salts. |

| 4. Drying | Anhydrous Magnesium Sulfate (MgSO₄) | To remove dissolved water from the organic solution. |

| 5. Final Purification | Vacuum Distillation or Column Chromatography | To separate the target compound from remaining impurities to achieve high purity. chemicalbook.comresearchgate.net |

Theoretical and Computational Studies of 1 Bromo 3 2 Bromoethyl Benzene

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the fundamental electronic properties and reactivity of molecules.

Prediction of Regioselectivity and Stereochemistry

Computational methods are frequently used to predict the outcomes of chemical reactions. In the context of 1-bromo-3-(2-bromoethyl)benzene, these calculations could predict the regioselectivity of further substitution reactions on the benzene (B151609) ring or the stereochemical outcome of reactions involving the bromoethyl side chain. These predictions are typically based on the analysis of calculated transition state energies for different possible reaction pathways.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, which is crucial for understanding their physical properties and interactions. stenutz.eupitt.edu

Conformational Analysis and Intramolecular Interactions

MD simulations would be the primary tool for performing a detailed conformational analysis of this compound. These simulations would explore the rotational freedom around the C-C bonds of the ethyl group and the bond connecting it to the benzene ring. This analysis would identify the most stable conformations (rotamers) and the energy barriers between them, governed by intramolecular interactions such as steric hindrance and dipole-dipole forces between the bromine atoms.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are visual tools derived from quantum chemical calculations that illustrate the charge distribution within a molecule. For this compound, an MEP map would show regions of negative potential (in red), likely concentrated around the electronegative bromine atoms, indicating areas susceptible to electrophilic attack. Regions of positive potential (in blue) would highlight electron-deficient areas.

Hammett Substituent Constants (σ values) for Electronic Effects

The Hammett equation is a fundamental tool in physical organic chemistry for quantifying the electronic effect of substituents on the reactivity of aromatic compounds. wikipedia.org The equation is given by:

log(k/k₀) = ρσ or log(K/K₀) = ρσ wikipedia.org

Here, k or K is the rate or equilibrium constant for a reaction of a substituted benzene, k₀ or K₀ is the constant for the unsubstituted parent compound, ρ (rho) is the reaction constant which depends on the reaction type, and σ (sigma) is the substituent constant. wikipedia.org The substituent constant, σ, is a numerical value that quantifies the electronic effect of a substituent relative to hydrogen. youtube.com A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. researchgate.net

The molecule this compound has two substituents on the benzene ring: a bromo group (-Br) and a 2-bromoethyl group (-CH₂CH₂Br). Since they are in a 1,3-relationship, their electronic effects are primarily described by the meta-substituent constant, σ_meta.

The bromo substituent is known to be electron-withdrawing due to its inductive effect. Tabulated Hammett constants confirm this, with a positive σ_meta value. bluffton.edu

The 2-bromoethyl group's electronic effect is also primarily inductive. The electronegative bromine atom on the ethyl chain withdraws electron density. While a specific σ_meta value for the -CH₂CH₂Br group is not commonly tabulated, values for similar groups like bromomethyl (-CH₂Br) and chloromethyl (-CH₂Cl) are available and show them to be moderately electron-withdrawing. stenutz.eu The presence of the additional methylene (B1212753) (-CH₂-) spacer in the 2-bromoethyl group would slightly attenuate the electron-withdrawing influence of the bromine atom on the benzene ring compared to a bromomethyl group.

Below is a table of relevant, established Hammett constants.

| Substituent | Hammett Constant (σ_meta) | Electronic Effect |

| Bromo (-Br) | 0.39 | Electron-withdrawing bluffton.edu |

| Bromomethyl (-CH₂Br) | 0.11 | Electron-withdrawing stenutz.eu |

| Ethyl (-CH₂CH₃) | -0.07 | Electron-donating bluffton.edu |

| Hydrogen (-H) | 0.00 | Reference utexas.edu |

Future Research Directions and Emerging Applications

Sustainable Synthesis and Green Chemistry Approaches

The chemical industry is increasingly adopting green chemistry principles to minimize environmental impact. For the synthesis of aryl halides like 1-bromo-3-(2-bromoethyl)benzene, this involves developing methods that are less hazardous, more atom-economical, and utilize renewable resources.

Minimizing Harm to Ecosystems in Organic Synthesis

Traditional bromination methods often involve harsh reagents and produce significant waste. Future research will likely focus on cleaner, more sustainable synthetic routes. One promising area is the use of photoredox catalysis, which can facilitate chemical transformations under mild conditions, often without the need for toxic heavy metals. purdue.edu Transition-metal-free photoredox-catalyzed approaches are being explored for the phosphonation of aryl halides, a process that could potentially be adapted for bromination. purdue.edu These methods utilize organic dyes as photocatalysts to activate the aryl halide, leading to the desired product with high functional group tolerance. purdue.edu

Another green approach involves the use of biosourced catalysts. For instance, palladium ecocatalysts, derived from palladium biosorbed by vegetal filters, have been successfully used for the reduction of aryl halides in green solvents like glycerol (B35011) and n-butanol. tandfonline.com This methodology avoids hazardous reagents and allows for the recycling and reuse of the catalyst. tandfonline.com Microwave-assisted synthesis is another technique that aligns with green chemistry principles by offering rapid reaction times and often higher yields with reduced solvent use. mdpi.com

Exploration in Supramolecular Chemistry

Supramolecular chemistry, which studies chemical systems composed of multiple molecules held together by non-covalent interactions, offers exciting avenues for the application of this compound.

Development of Host-Guest Systems

Host-guest chemistry involves the creation of complexes where one molecule (the host) encapsulates another (the guest). wikipedia.org The bromine atoms in this compound can participate in halogen bonding, a directional non-covalent interaction that can be exploited in the design of host-guest systems. acs.org These systems have potential applications in areas such as sensing, catalysis, and drug delivery. wikipedia.org For example, pillararenes, a class of macrocyclic host molecules, have been shown to form inclusion complexes with halogenated compounds, demonstrating the potential for creating novel supramolecular architectures. chemrxiv.orgrsc.orgnih.gov The formation of these host-guest complexes can be controlled by various factors, including the nature of the halogen and the solvent used. rsc.orgfrontiersin.org

Influence of Halogens on Electronic Properties in Supramolecular Assemblies

The presence and nature of halogen atoms can significantly influence the electronic properties of supramolecular assemblies. researchgate.net Halogen bonding is an emerging and powerful tool for constructing these assemblies due to its directionality and tunable strength. acs.org The interaction strength can be modified by changing the halogen atom, allowing for fine control over the properties of the resulting material. acs.org The formation of halogen bond-based two-dimensional supramolecular structures has been demonstrated on surfaces, where the assembly can be triggered by external stimuli like an electric field. nih.gov This opens up possibilities for the development of new functional materials with tailored electronic and optical properties.

Biocatalytic and Chemoenzymatic Transformations

The use of biological systems, such as enzymes and whole microorganisms, for chemical transformations is a rapidly growing field. These biocatalytic methods offer high selectivity and operate under mild, environmentally friendly conditions.

Research into the microbial degradation of organohalogen compounds has revealed that some bacteria possess dehalogenase enzymes capable of cleaving carbon-halogen bonds. nih.gov While the initial dehalogenation of aryl halides by aerobic bacteria is considered rare, anaerobic microorganisms have shown the ability to use aryl halides as electron acceptors in a process called halorespiration. doaj.orgtandfonline.com This process leads to the reductive dehalogenation of the aromatic compound. nih.gov

Specifically, certain microbial communities found in sedimentary environments have demonstrated the potential for reductive dechlorination of various aryl halides. tandfonline.comtandfonline.com Genera such as Desulfitobacterium and Dehalococcoides are known to couple dehalogenation to their growth. tandfonline.com Although much of the research has focused on chlorinated compounds, the principles of microbial dehalogenation could potentially be applied to brominated compounds like this compound. Future research may focus on identifying or engineering microorganisms and enzymes specifically for the debromination of such molecules, which could be used for bioremediation or in synthetic applications.

Advanced Material Development with Tailored Properties

The bromine atoms in this compound provide reactive sites for polymerization and modification, making it a valuable precursor for the development of advanced materials with specific functionalities.

Brominated polymers are known for their use as flame retardant additives. google.com Furthermore, the carbon-bromine bond can be a site for subsequent chemical reactions, allowing for the post-polymerization modification of materials. This approach has been used to create functional polymers by grafting other molecules onto a brominated polymer backbone. researchgate.net For example, brominated polyethylene (B3416737) can serve as an intermediate for synthesizing new polymeric stabilizers. researchgate.net

The copolymerization of ethylene (B1197577) with ω-bromoalkenes, catalyzed by metallocene systems, can produce brominated polyethylene, a potential graft polymer with polar segments. mdpi.com This allows for the creation of materials with tailored properties, such as stimuli-responsive polymeric nanoparticles. researchgate.net The ability to precisely control the incorporation of brominated monomers into polymers opens up possibilities for designing materials with advanced functionalities for a wide range of applications.

Interactive Data Table

Novel Reaction Pathways and Catalytic Systems

The development of innovative synthetic methodologies is paramount to expanding the utility of this compound. Future research should focus on creating efficient and selective transformations that leverage its distinct reactive sites.

One promising avenue lies in the development of chemoselective catalytic systems . The presence of two different carbon-bromine bonds—one on the aromatic ring and one on the alkyl chain—presents a challenge and an opportunity for selective functionalization. Research into palladium, nickel, or copper-based catalytic systems with specifically designed ligands could enable the selective reaction at either the sp²-hybridized carbon of the aryl bromide or the sp³-hybridized carbon of the bromoethyl group. This would allow for the stepwise and controlled introduction of different functionalities, significantly enhancing the molecular complexity that can be built from this starting material.

Furthermore, the exploration of novel cross-coupling reactions beyond standard protocols is warranted. While palladium-catalyzed reactions are common for aryl bromides, investigating alternative activation methods such as photoredox catalysis could unveil new reaction pathways. Light-mediated reactions often proceed under mild conditions and can offer unique reactivity patterns, potentially enabling the formation of carbon-carbon and carbon-heteroatom bonds that are challenging to forge using traditional methods.

The investigation of C-H activation reactions on the benzene (B151609) ring of this compound represents another frontier. Catalytic systems that can selectively activate and functionalize the C-H bonds ortho or para to the existing substituents would provide a powerful tool for creating highly decorated aromatic structures. This approach would be more atom-economical than traditional cross-coupling reactions that require pre-functionalized starting materials.

A summary of potential research areas for novel reaction pathways is presented in the table below.

| Research Area | Focus | Potential Catalytic Systems | Desired Outcome |

| Chemoselective Catalysis | Selective functionalization of the aryl or alkyl C-Br bond. | Palladium, Nickel, Copper with tailored ligands. | Stepwise synthesis of complex molecules. |

| Novel Cross-Coupling | Exploring non-traditional activation methods. | Photoredox catalysts, dual catalytic systems. | Access to new chemical space under mild conditions. |

| C-H Activation | Direct functionalization of the aromatic C-H bonds. | Ruthenium, Rhodium, Iridium catalysts. | Atom-economical synthesis of polysubstituted benzenes. |

Investigation of Structure-Activity Relationships in Biological Systems

The structural motifs present in this compound are prevalent in many biologically active molecules, suggesting its potential as a scaffold in drug discovery. However, a systematic investigation of its structure-activity relationships (SAR) is currently lacking.

A foundational research direction would be to synthesize a library of derivatives by systematically modifying the key features of the molecule. This would involve:

Substitution on the Aromatic Ring: Replacing the bromine atom with other halogens (Cl, F, I) or with various functional groups (e.g., cyano, nitro, methoxy) to probe the effect of electronics and sterics on biological activity.

Modification of the Ethyl Linker: Altering the length of the alkyl chain (e.g., bromomethyl, bromopropyl) or introducing rigidity, for instance, through cyclopropanation, to understand the impact of the linker on target engagement.

Functionalization of the Bromoethyl Group: Replacing the terminal bromine with a diverse set of amines, amides, ethers, or other functionalities to explore the chemical space around this vector.

Once a library of analogues is synthesized, these compounds could be screened against a panel of biological targets. Given that brominated aromatic compounds have shown activity against a range of enzymes and receptors, initial screens could focus on kinases, G-protein coupled receptors (GPCRs), and ion channels.

A hypothetical SAR study could involve the evaluation of these derivatives for their inhibitory activity against a specific enzyme, for instance, a protein tyrosine phosphatase. The data from such a study would be crucial for constructing a quantitative structure-activity relationship (QSAR) model, which could then guide the design of more potent and selective inhibitors.

An example of a data table that could be generated from such a study is shown below.

| Compound | Aromatic Substituent (R1) | Alkyl Chain (n) | Terminal Group (R2) | IC50 (µM) |

| 1 | Br | 2 | Br | To be determined |

| 2a | Cl | 2 | Br | To be determined |

| 2b | F | 2 | Br | To be determined |

| 3a | Br | 1 | Br | To be determined |

| 3b | Br | 3 | Br | To be determined |

| 4a | Br | 2 | N(CH₃)₂ | To be determined |

| 4b | Br | 2 | OCH₃ | To be determined |

The insights gained from these SAR studies would be invaluable for the rational design of new therapeutic agents based on the this compound scaffold.

常见问题

Q. What are the recommended synthetic routes for 1-Bromo-3-(2-bromoethyl)benzene, and how do reaction conditions influence isomer purity?

Methodological Answer: The compound can be synthesized via bromination of 3-vinylbenzene derivatives. A common approach involves reacting bromine with a precursor (e.g., 3-ethylbenzene) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) under controlled temperatures (60–90°C) . Isomer separation is critical due to competing electrophilic substitution pathways; fractional distillation or column chromatography is recommended for purifying the desired regioisomer. GC-MS or HPLC should validate purity (>95%) .

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from its structural analogs?

Methodological Answer:

- ¹H NMR : The ethyl chain’s -CH₂Br group appears as a triplet (δ ~3.4–3.6 ppm), while aromatic protons split into distinct patterns (e.g., para-substitution: δ ~7.2–7.5 ppm) .

- ¹³C NMR : Aromatic carbons adjacent to bromine show deshielding (δ ~120–130 ppm), and the ethyl-Br carbon appears at δ ~35–40 ppm .

- IR : C-Br stretches appear at 550–650 cm⁻¹, and aromatic C-H stretches at ~3000–3100 cm⁻¹ .

Q. What are the key physical properties (e.g., boiling point, solubility) relevant to handling this compound?

Q. How does the electronic nature of the bromoethyl substituent influence regioselectivity in cross-coupling reactions?

Methodological Answer: The bromoethyl group acts as a directing group in Suzuki-Miyaura couplings. The ethyl chain’s electron-withdrawing effect polarizes the aromatic ring, favoring coupling at the meta position. Computational studies (DFT) suggest that the LUMO localization at the para position increases reactivity with arylboronic acids. Experimental optimization should include Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in THF/H₂O (80°C, 12h) .

Q. What mechanistic insights explain contradictory data in elimination vs. substitution pathways during nucleophilic reactions?

Methodological Answer: Competing pathways arise from steric hindrance and solvent polarity. For example:

- Substitution : In polar aprotic solvents (DMF), SN2 mechanisms dominate, yielding 3-(2-hydroxyethyl)benzene derivatives .

- Elimination : In nonpolar solvents (toluene) with strong bases (e.g., DBU), β-hydride elimination forms styrene derivatives. Kinetic vs. thermodynamic control should be assessed via time-resolved ¹H NMR .

Q. How can this compound serve as a precursor for bioactive molecule synthesis?

Methodological Answer: The compound’s dual bromine sites enable sequential functionalization. For example:

- Step 1 : Suzuki coupling at the aryl bromide introduces pharmacophores (e.g., heterocycles).

- Step 2 : Nucleophilic substitution of the ethyl-Br with amines yields targeted inhibitors (e.g., kinase inhibitors). Biological assays (e.g., IC₅₀ measurements) should validate activity, with LC-MS monitoring intermediate purity .

Data Contradiction Analysis

Q. Why do reported melting points vary across literature sources?

Methodological Answer: Discrepancies arise from impurities (e.g., residual solvents) or polymorphic forms. Reproducible melting points require rigorous drying (vacuum, 24h) and differential scanning calorimetry (DSC) to confirm crystalline phase transitions. Cross-reference with high-purity commercial standards (e.g., ≥99% by GC) is advised .

Research Workflow Table

| Step | Action | Tools/Techniques | Key Parameters |

|---|---|---|---|

| 1 | Synthesis | Bromination, reflux | FeBr₃, 70°C, 6h |

| 2 | Purification | Column chromatography | Hexane/EtOAc (4:1) |

| 3 | Structural Analysis | NMR, HRMS | CDCl₃, 500 MHz |

| 4 | Reactivity Screening | Pd-catalyzed coupling | Pd(PPh₃)₄, K₂CO₃, 80°C |

| 5 | Bioactivity Profiling | Enzyme inhibition assays | LC-MS, fluorescence readouts |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings